8-chloro-1-methylquinolin-2(1H)-one 8-chloro-1-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15978642
InChI: InChI=1S/C10H8ClNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3
SMILES:
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol

8-chloro-1-methylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15978642

Molecular Formula: C10H8ClNO

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

8-chloro-1-methylquinolin-2(1H)-one -

Specification

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
IUPAC Name 8-chloro-1-methylquinolin-2-one
Standard InChI InChI=1S/C10H8ClNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3
Standard InChI Key XUNDQZVUORIFKR-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C=CC2=C1C(=CC=C2)Cl

Introduction

8-Chloro-1-methylquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by a chlorine atom at the 8-position and a methyl group at the 1-position of the quinoline ring. This compound is notable for its diverse chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and material science.

Synthetic Methods

Several synthetic methods have been developed for producing 8-chloro-1-methylquinolin-2(1H)-one. These methods often involve the use of reagents like caesium carbonate in solvents such as tetrahydrofuran, employing techniques like the Schlenk method under controlled conditions . Optimized versions of these methods are used in industrial settings to maximize yield and purity.

Biological Activity and Applications

The biological activity of 8-chloro-1-methylquinolin-2(1H)-one has been the focus of numerous studies. Its interaction with biological targets is crucial for understanding its potential applications in medicine and other fields. The compound's unique substitution pattern enhances its value for various scientific and industrial applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 8-chloro-1-methylquinolin-2(1H)-one. These include:

Compound NameStructural FeaturesUnique Aspects
8-ChloroquinolineChlorine at C8; no methyl groupDifferent reactivity due to lack of methyl group
1-Methylquinolin-2(1H)-oneMethyl group at C1; no chlorineMay influence biological activity differently
8-Bromo-1-Methylquinolin-2(1H)-oneBromine instead of chlorine at C8Different reactivity patterns due to bromine
4-Chloro-8-Methylquinolin-2(1H)-oneChlorine at C4; methyl substitutionKnown for strong antibacterial properties

Research Findings and Future Directions

Research on 8-chloro-1-methylquinolin-2(1H)-one is ongoing, with a focus on its chemical reactivity and biological interactions. Future studies will likely explore its potential applications in medicinal chemistry and material science, leveraging its unique properties to develop new compounds or materials.

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